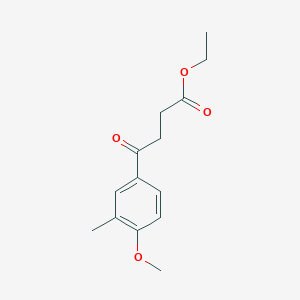

Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate

Description

Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate is an organic ester featuring a phenyl ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 3-positions, respectively, and a 4-oxobutanoate ester moiety. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. Its structure enables participation in cyclocondensation reactions, such as the formation of pyrrole derivatives, which are valuable in drug discovery . The compound is commercially available through multiple suppliers, reflecting its relevance in industrial and academic research .

Properties

IUPAC Name |

ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-18-14(16)8-6-12(15)11-5-7-13(17-3)10(2)9-11/h5,7,9H,4,6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMOOZMLRAMUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440411 | |

| Record name | ETHYL 4-(4-METHOXY-3-METHYLPHENYL)-4-OXOBUTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2954-68-9 | |

| Record name | ETHYL 4-(4-METHOXY-3-METHYLPHENYL)-4-OXOBUTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Claisen-Schmidt condensation followed by esterification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as iodine can be employed to facilitate the reaction under milder conditions and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules and heterocyclic compounds through various reactions such as esterification and condensation.

Biology

The compound has shown promise in biological applications, particularly in:

- Enzyme Inhibition : It acts as a precursor for biologically active molecules, making it valuable in drug development.

- Antiproliferative Properties : Emerging studies indicate that it exhibits notable antiproliferative activity against various cancer cell lines.

Recent research has highlighted the following key biological activities:

- Antiproliferative Activity : The compound has been studied for its ability to inhibit cell proliferation in cancer cells. For instance, it demonstrated significant activity against A549 lung cancer cells with an IC50 value of 12.5 µM.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 12.5 | |

| Derivative A | MCF-7 (Breast) | 15.0 | |

| Derivative B | HeLa (Cervical) | 10.0 |

Study on Cancer Cell Inhibition

A study focused on A549 lung cancer cells revealed that this compound significantly inhibits cell proliferation, suggesting its potential as a lead compound in cancer therapy.

Enzyme Inhibition Research

Research has also explored the enzyme inhibition properties of this compound, revealing its utility in developing biologically active molecules that can modulate various cellular processes.

Mechanism of Action

The mechanism by which Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate exerts its effects involves interactions with various molecular targets. The ester functional group can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate can be contextualized by comparing it with analogs bearing different substituents on the phenyl ring or modifications to the oxobutanoate chain. Below is a detailed analysis supported by experimental data and research findings.

Substituent Effects on Reactivity and Yield

The position and nature of substituents on the phenyl ring significantly influence synthetic yields and reactivity. For example:

- Electron-withdrawing groups (EWGs): Ethyl 4-(3-nitrophenyl)-4-oxobutanoate (67% yield) and ethyl 4-(3-bromophenyl)-4-oxobutanoate (64% yield) exhibit moderate yields due to steric hindrance and electronic deactivation .

- Electron-donating groups (EDGs): this compound lacks direct yield data in the evidence, but analogs like ethyl 4-(naphthalen-2-yl)-4-oxobutanoate achieve 81% yield, likely due to enhanced resonance stabilization .

Physicochemical Properties

- Solubility and State: this compound is typically a liquid or low-melting solid, similar to ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate, which is reported as a colorless liquid soluble in ethanol . In contrast, nitro-substituted analogs (e.g., ethyl 4-(4-nitrophenyl)-4-oxobutanoate) are solids with moderate solubility in organic solvents .

- Spectroscopic Data: ¹H NMR spectra of analogs reveal distinct shifts based on substituents. For example, the methoxy group in this compound causes aromatic proton signals to appear upfield compared to halogenated derivatives .

Reactivity in Cyclocondensation Reactions

The methoxy and methyl groups on the phenyl ring of this compound enhance its electron density, facilitating cyclocondensation with amines or amino acids. For example, microwave-assisted reactions with tryptophan yield pyrrole derivatives, a process less efficient in nitro- or halogen-substituted analogs due to reduced nucleophilicity .

Biological Activity

Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 250.29 g/mol. Its structure includes an ethyl ester group and a ketone functional group, which contribute to its reactivity and biological potential. The specific substitution pattern on the aromatic ring—particularly the presence of methoxy and methyl groups—may influence its biological activity and interactions with molecular targets.

Synthesis

The synthesis of this compound can be achieved through various organic reactions, including condensation and esterification processes. It serves as a versatile building block for creating more complex organic molecules and heterocyclic compounds.

Antiproliferative Properties

Emerging research indicates that this compound exhibits notable antiproliferative activity against cancer cell lines. Studies have shown that derivatives of this compound can inhibit the proliferation of specific cancer cells, suggesting its potential as a lead compound in cancer therapy.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 12.5 | |

| Derivative A | MCF-7 (Breast) | 15.0 | |

| Derivative B | HeLa (Cervical) | 10.0 |

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The compound can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The methoxy and methyl groups on the phenyl ring are thought to influence the compound’s binding affinity and specificity for these targets .

Case Studies

- Study on Cancer Cell Inhibition : A study conducted on the effects of this compound on A549 lung cancer cells revealed an IC50 value of 12.5 µM, indicating significant antiproliferative activity. The study suggested that the compound interferes with cell cycle progression, leading to apoptosis in treated cells.

- Enzyme Inhibition Research : Another research effort focused on the enzyme inhibition properties of this compound. It was found to act as a precursor for biologically active molecules, highlighting its utility in drug development.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit varying biological activities.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate | C14H18O4 | Similar structure, different methoxy position |

| Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | C11H12O4 | Contains an oxoacetate group |

| Methyl 2-(4-methoxyphenyl)-2-hydroxypropanoate | C12H16O5 | Hydroxypropanoate derivative, potential antioxidant |

The unique substitution pattern in this compound may enhance its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via condensation reactions. For example, heating ethyl N-[4-(4-methoxy-3-methylphenyl)-4-oxo-2-butenoyl]-2-aminobenzoate with amines (e.g., morpholine or aniline) in ethanol under reflux for 6 hours yields derivatives with >80% efficiency after crystallization . Alternative routes involve Claisen-Schmidt condensations or Friedel-Crafts acylation, where electron-donating substituents (methoxy, methyl) on the aromatic ring enhance reactivity .

- Key Considerations : Solvent choice (ethanol vs. n-butyl acetate) impacts substrate stability and enzyme compatibility in asymmetric reductions, as demonstrated in diphasic systems .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodology :

- 1H NMR : Expect signals for the methoxy group (δ ~3.8 ppm, singlet), methyl substituents (δ ~2.2–2.4 ppm), and ester carbonyl (δ ~4.1–4.3 ppm for -OCH2CH3). Aromatic protons in the 4-methoxy-3-methylphenyl group appear as doublets (δ ~6.8–7.2 ppm) .

- 13C NMR : The ketone carbonyl resonates at δ ~200 ppm, while the ester carbonyl appears at δ ~170 ppm. Methoxy carbons are typically δ ~55 ppm .

- IR : Strong absorption bands for C=O (ketone: ~1700 cm⁻¹; ester: ~1730 cm⁻¹) and C-O (ester: ~1250 cm⁻¹) confirm functional groups .

Q. What are the stability challenges of this compound in aqueous vs. organic solvents?

- Methodology : The compound is prone to hydrolysis in aqueous systems due to ester and ketone reactivity. Stability studies in n-butyl acetate-water diphasic systems show improved longevity, with <5% degradation over 24 hours at 25°C . In contrast, aqueous ethanol (pH 7) leads to ~20% hydrolysis under similar conditions. Storage recommendations include anhydrous solvents (e.g., DMF or THF) at –20°C .

Advanced Research Questions

Q. How can enantioselective modifications of the 4-oxobutanoate moiety be achieved?

- Methodology : Microbial aldehyde reductases (e.g., from Sporobolomyces salmonicolor) enable stereoselective reduction of the ketone group. In a diphasic n-butyl acetate/water system, NADPH-dependent enzymes yield (R)-4-hydroxy derivatives with 86% enantiomeric excess and 95% molar yield. Co-factor recycling using glucose dehydrogenase improves efficiency (NADPH turnover: 5,500 mol/mol) .

Q. What strategies mitigate side reactions during derivatization of the 4-oxobutanoate backbone?

- Methodology :

- Kinetic Control : Slow addition of nucleophiles (e.g., amines or hydrazines) at 0–5°C minimizes over-reaction. For example, morpholine derivatives form selectively at 4°C versus room temperature .

- Protecting Groups : Temporary protection of the ketone (e.g., as a semicarbazone, see ) prevents unwanted nucleophilic attacks during ester modifications.

Q. How do substituents on the aromatic ring influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The 4-methoxy-3-methylphenyl group enhances para-directing effects in electrophilic substitutions. For instance, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently (Pd(PPh3)4, K2CO3, DMF/H2O, 80°C) due to electron-rich aryl rings. Meta-methyl groups sterically hinder ortho-substitution, favoring regioselective para-functionalization .

Q. What computational models predict the compound’s metabolic pathways in biological systems?

- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model ester hydrolysis and ketone reduction. Predicted metabolites include 4-(4-methoxy-3-methylphenyl)-4-hydroxybutanoic acid (major) and demethylated derivatives (minor). In vitro assays with liver microsomes validate these pathways .

Data Contradictions and Resolution

- Synthesis Yield Variability : reports >80% yields for amine derivatives, while notes substrate instability in aqueous systems. Resolution: Optimize solvent polarity and pH to balance reactivity and stability .

- Stereoselectivity Claims : Microbial reductions ( ) achieve high enantiomeric excess (86%), whereas chemical methods ( ) lack stereocontrol. Recommendation: Enzymatic approaches are preferred for chiral synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.